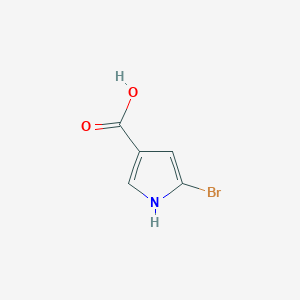

5-bromo-1H-pyrrole-3-carboxylic acid

描述

5-Bromo-1H-pyrrole-3-carboxylic acid (CAS 1269152-69-3) is a halogenated heterocyclic compound featuring a pyrrole ring substituted with a bromine atom at position 5 and a carboxylic acid group at position 3. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis and materials science. Its applications include serving as a building block for kinase inhibitors and other bioactive molecules .

属性

IUPAC Name |

5-bromo-1H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO2/c6-4-1-3(2-7-4)5(8)9/h1-2,7H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMYKYJWBQOBZGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269152-69-3 | |

| Record name | 5-bromo-1H-pyrrole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Oxidation of 3-Methyl-5-bromopyrazole to 5-Bromo-1H-pyrrole-3-carboxylic Acid

One of the most detailed and documented synthetic routes involves the oxidation of 3-methyl-5-bromopyrazole to yield this compound. This method is described in a Chinese patent (CN104844567A) and includes the following key steps:

- Starting Material: 3-methyl-5-bromopyrazole

- Oxidizing Agent: Potassium permanganate (KMnO4) dissolved in water

-

- Dissolve 1.7 g of 3-methyl-5-bromopyrazole in 20 mL of 0.1 M hydrochloric acid.

- Heat the solution to 50°C in a three-neck flask.

- Slowly add 1.5 g of KMnO4 solution dropwise under constant stirring.

- After addition, stir and react at 70°C for 30 minutes.

- Cool to room temperature and adjust pH to acidic.

- Extract with ethyl acetate (EtOAc) three times.

- Adjust the organic layer to alkaline pH and wash with water.

Yield: Approximately 85% of this compound is obtained after purification.

This oxidation transforms the methyl group at the 3-position into a carboxylic acid, preserving the bromine at the 5-position, thus providing a high-yield and relatively straightforward method for preparing the target compound.

Bromination of Pyrrole Derivatives Followed by Carboxylation

Another general approach, especially for related brominated pyrrole carboxylic acids (e.g., 5-bromo-1-methyl-1H-pyrrole-3-carboxylic acid), involves:

Step 1: Bromination of a pyrrole derivative (such as 1-methylpyrrole or pyrrole itself) using brominating agents like bromine or N-bromosuccinimide (NBS) under controlled temperature conditions to selectively introduce bromine at the 5-position of the pyrrole ring.

Step 2: Subsequent carboxylation or oxidation to introduce the carboxylic acid group at the 3-position.

This method is widely used in laboratory and industrial settings due to its modularity and the ability to scale up. Control of reaction conditions such as temperature, solvent choice (e.g., acetic acid), and brominating agent concentration is critical to achieve selectivity and high yield.

While specific protocols for this compound are less detailed in open literature, analogous procedures for related compounds suggest this route’s applicability.

Summary Table of Preparation Methods

| Method No. | Starting Material | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 3-methyl-5-bromopyrazole | KMnO4 oxidation in 0.1 M HCl, 50-70°C, 30 min reaction | 85 | Direct oxidation of methyl to carboxylic acid, high yield |

| 2 | This compound (intermediate) | Condensation with 2,3-dichloropyridine, K2CO3, reflux EtOH | 75 (intermediate) | Demonstrates synthetic utility of the acid |

| 3 | Pyrrole or 1-methylpyrrole | Bromination with Br2 or NBS, followed by carboxylation | Variable | Common lab/industrial approach, requires careful control |

Research Findings and Practical Considerations

Selectivity: The oxidation of 3-methyl-5-bromopyrazole is highly selective for the methyl group, preserving the bromine substituent, which is crucial for downstream functionalization.

Reaction Control: Slow addition of oxidant and temperature control prevent over-oxidation or degradation of the pyrrole ring.

Purification: Acid-base extraction and organic solvent washes are effective for isolating the acid in high purity.

Yields: Reported yields are high (around 85%) for the oxidation step, indicating the method’s efficiency.

Synthetic Versatility: The bromine atom on the pyrrole ring enables further cross-coupling reactions (e.g., Suzuki, Heck), expanding the compound’s utility in medicinal chemistry.

化学反应分析

Substitution Reactions

The bromine atom at position 5 undergoes nucleophilic substitution under mild conditions. Common reagents include sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF) or ethanol. For example:

Reaction:

| Reagent | Solvent | Temperature | Product |

|---|---|---|---|

| NaN₃ | DMF | 60°C | 5-Azido-1H-pyrrole-3-carboxylic acid |

| KSCN | EtOH | Reflux | 5-Thiocyanato-1H-pyrrole-3-carboxylic acid |

Functional Group Transformations

The carboxylic acid group participates in standard derivatization reactions:

Esterification

Reaction with methanol in the presence of sulfuric acid yields the methyl ester :

Amidation

Coupling with amines via carbodiimide reagents (e.g., EDC) produces amides:

Electrophilic Aromatic Substitution

The pyrrole ring undergoes electrophilic substitution, though the electron-withdrawing bromine and carboxylic acid groups deactivate the ring. Nitration or sulfonation typically occurs at position 2 or 4 (relative to the carboxylic acid):

| Electrophile | Conditions | Major Product |

|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C | 5-Bromo-2-nitro-1H-pyrrole-3-carboxylic acid |

| SO₃/H₂SO₄ | 25°C | 5-Bromo-2-sulfo-1H-pyrrole-3-carboxylic acid |

Oxidation

The pyrrole ring resists oxidation under mild conditions. Strong oxidants (e.g., KMnO₄) may degrade the ring or modify substituents.

Reduction

The carboxylic acid group can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄):

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for introducing aryl or heteroaryl groups:

Example:

| Catalyst | Base | Solvent | Product |

|---|---|---|---|

| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 5-Aryl-1H-pyrrole-3-carboxylic acid |

Decarboxylation

Thermal or metal-catalyzed decarboxylation removes the carboxylic acid group, yielding 5-bromo-1H-pyrrole:

科学研究应用

Medicinal Chemistry

Antitumor Activity

5-Bromo-1H-pyrrole-3-carboxylic acid has been investigated for its potential antitumor properties. A study synthesized a series of derivatives based on this compound, which were evaluated for their inhibitory effects on various cancer cell lines. The results indicated that certain derivatives exhibited promising activity against human carcinoma cell lines, notably with IC50 values indicating effective inhibition of cell proliferation .

Lead Compound in Drug Development

The compound has been utilized as a lead structure in the optimization of other bioactive molecules. For instance, it has been involved in the synthesis of 3,5-disubstituted derivatives that target neglected tropical diseases like human African trypanosomiasis (HAT). These derivatives were shown to inhibit the growth of Trypanosoma brucei, the causative agent of HAT, highlighting the compound's utility in developing therapeutics for infectious diseases .

Biological Research

Buffering Agent

this compound serves as a non-ionic organic buffering agent used in cell cultures. It helps maintain pH levels within a desirable range (6-8.5), which is crucial for various biological assays and experiments . This application underscores its importance in biochemical research and cell biology.

Structural Studies

The compound has also been employed in structural studies due to its ability to form stable complexes with proteins and other biomolecules. Its bromine substituent enhances the compound's binding affinity, making it useful for understanding enzyme mechanisms and interactions at a molecular level.

Material Science

Synthesis of Functional Materials

In material science, this compound is explored for synthesizing novel polymers and nanomaterials. Its pyrrole ring structure allows it to participate in polymerization reactions that can yield conductive polymers with applications in electronics and sensors.

Case Studies

作用机制

The mechanism of action of 5-bromo-1H-pyrrole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The bromine atom and carboxylic acid group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

相似化合物的比较

Table 1: Structural and Functional Comparison

Structural and Electronic Differences

Core Heterocycle Modifications :

- Pyrrole vs. Pyrazole : The replacement of the pyrrole ring with pyrazole (two adjacent nitrogen atoms) in 5-bromo-1H-pyrazole-3-carboxylic acid increases hydrogen-bonding capacity and alters acidity (pKa ~3-4 for pyrazole vs. ~4-5 for pyrrole) .

- Fused Systems : Pyrrolopyridine analogs (e.g., 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid) exhibit extended π-conjugation, enhancing aromatic stability and binding affinity in kinase inhibition .

Substituent Effects :

- N-Methylation : The 1-methyl derivative (CID 79113546) shows increased lipophilicity (logP ~1.8 vs. ~1.2 for the parent compound), improving membrane permeability but reducing aqueous solubility .

- Bromine Position : In pyrrolopyridine analogs, bromine at C5 (vs. C6) optimizes steric interactions in active-site binding, as observed in kinase inhibitor design .

生物活性

5-Bromo-1H-pyrrole-3-carboxylic acid (C5H4BrNO2) is a derivative of pyrrole, characterized by the presence of a bromine atom at the 5-position and a carboxylic acid group at the 3-position. This compound exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and potential applications, supported by relevant research findings.

- Molecular Formula : C5H4BrNO2

- Molecular Weight : 202.99 g/mol

- Structure : The compound features a five-membered aromatic heterocycle with one nitrogen atom, which contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromine atom enhances its electrophilic character, facilitating nucleophilic attacks by biological molecules. The carboxylic acid group can participate in hydrogen bonding, influencing binding affinity and specificity towards target proteins.

Biological Activities

- Antitumor Activity : Research indicates that derivatives of pyrrole, including this compound, exhibit antitumor properties. For instance, studies have shown that related compounds inhibit receptor tyrosine kinases associated with cancer progression, demonstrating potential for development as anticancer agents .

- Enzyme Inhibition : The compound may act as an enzyme inhibitor. Its structural features allow it to modulate the activity of various enzymes involved in metabolic pathways. This modulation can lead to therapeutic effects in diseases where these enzymes are dysregulated.

- Antimicrobial Properties : Pyrrole derivatives have been noted for their antimicrobial activities, suggesting that this compound could possess similar properties against bacterial and fungal pathogens .

Case Studies

- Antitumor Evaluations : A study evaluating a series of pyrrole derivatives found that compounds similar to this compound exhibited IC50 values ranging from 0.065 to 9.4 μmol/L against various cancer cell lines (e.g., A-549 and MDA-MB-468), highlighting their potential as antitumor agents .

- Enzyme Interaction Studies : Experimental data suggest that this compound can inhibit specific enzymes involved in signaling pathways critical for tumor growth, thus providing a basis for its use in targeted cancer therapies.

Comparative Analysis

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C5H4BrNO2 | Antitumor, enzyme inhibition |

| 1H-pyrrole-3-carboxylic acid | C4H4N2O2 | Less reactive, limited activity |

| 5-Chloro-1H-pyrrole-3-carboxylic acid | C5H4ClNO2 | Similar structure, varied reactivity |

| 5-Fluoro-1H-pyrrole-3-carboxylic acid | C5H4FNO2 | Altered chemical properties |

常见问题

Q. How are computational models integrated with experimental data for SAR studies?

- Methodology : MD simulations (AMBER/GROMACS) assess ligand-protein stability over 100 ns. Free-energy perturbation (FEP) calculates ΔΔG for binding affinity. Experimental IC₅₀ values validate predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。